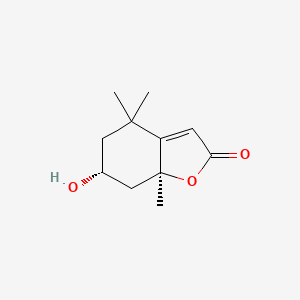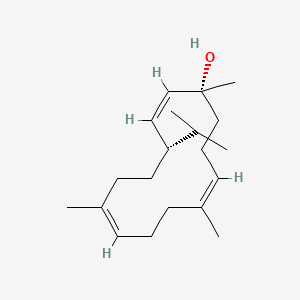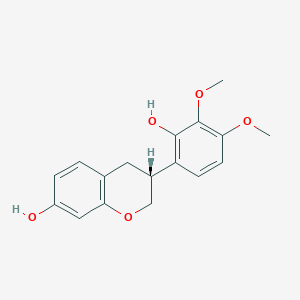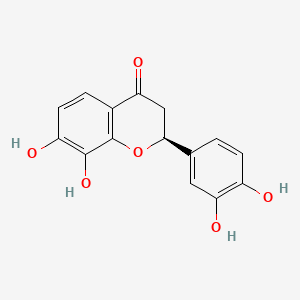
6-Methoxykaempferol 3-O-rutinoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxykaempferol 3-O-Rutinoside is a natural flavonoid glycoside isolated from various plants, including Pilocarpus pennatifolius . This compound belongs to the flavonoid family, known for their diverse biological activities and potential therapeutic benefits. The molecular formula of this compound is C({28})H({32})O(_{16}), and it has a molecular weight of 625.00 g/mol .
Mechanism of Action
Target of Action
6-Methoxykaempferol 3-O-rutinoside, a flavonoid glycoside, has been found to interact with several targets. The primary targets include Prostaglandin E2 (PGE2) , Glycogen Synthase Kinase 3 Beta (GSK3β) , and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . These targets play crucial roles in various biological processes, including inflammation, glucose metabolism, and lipid metabolism .
Mode of Action
This compound interacts with its targets, leading to various changes. For instance, it inhibits the over-activation of Signal Transducer and Activator of Transcription 3 (STAT3) targets, thereby reducing brain injury and neuroinflammation . It also quenches the intrinsic fluorescence of α-amylase through a static quenching mechanism .
Biochemical Pathways
This compound affects several biochemical pathways. It is related to the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway . It also influences the Toll-Like Receptor 4/Myeloid Differentiation Primary Response 88/Nuclear Factor Kappa B (TLR4/MyD88/NF-κB) signaling pathway .
Result of Action
This compound has multiple effects at the molecular and cellular levels. It can change the shape and structure of damaged neurons, reduce the apoptosis rate, down-regulate the expression of p-JAK2, p-STAT3, caspase-3, and Bax, and increase the expression of Bcl-2 . It also has a hepatoprotective effect on human hepatogenic HepG2 cells induced by tacrine, where it can increase the total protein level and inhibit the elevation of serum aspartate aminotransferase and alkaline phosphatase .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s worth noting that the compound is derived from various plants, suggesting that its production and availability might be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
6-Methoxykaempferol 3-O-rutinoside interacts with several enzymes, proteins, and other biomolecules. The docking result displayed that the three targets with the largest difference in VINA scores were PGE2, GSK3β, and PPARγ, which suggested that this compound was likely to act on PGE2, GSK3β, and PPARγ .
Cellular Effects
This compound has been found to have various effects on different types of cells and cellular processes. It has been found to alleviate brain injury and neurological deficits, significantly improve survival rate, increase autophagy in ischemic penumbene, and promote autophagy flux .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is likely to act on PGE2, GSK3β, and PPARγ . It can change the shape and structure of damaged neurons, reduce the apoptosis rate, down-regulate the expression of p-JAK2, p-STAT3, caspase-3, and Bax, increase the expression of Bcl-2, and further find that the mechanism of action was related to the JAK2/STAT3 pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxykaempferol 3-O-Rutinoside typically involves the glycosylation of 6-Methoxykaempferol with rutinose. The reaction conditions often include the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation.
Industrial Production Methods
Industrial production of this compound can be achieved through extraction from natural sources or via synthetic methods. Extraction involves isolating the compound from plant materials using solvents like ethanol or methanol, followed by purification through techniques such as column chromatography. Synthetic methods, on the other hand, may involve chemical synthesis routes optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methoxykaempferol 3-O-Rutinoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the flavonoid structure by replacing specific functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of modified flavonoid derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of natural health products, cosmetics, and dietary supplements.
Comparison with Similar Compounds
6-Methoxykaempferol 3-O-Rutinoside can be compared with other flavonoid glycosides such as:
Kaempferol 3-O-Rutinoside: Similar structure but lacks the methoxy group at the 6-position.
Quercetin 3-O-Rutinoside (Rutin): Contains a hydroxyl group instead of a methoxy group at the 6-position.
Isorhamnetin 3-O-Rutinoside: Similar structure with a methoxy group at the 3-position instead of the 6-position.
These compounds share similar biological activities but differ in their specific chemical properties and potency.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O16/c1-9-16(31)20(35)22(37)27(41-9)40-8-14-17(32)21(36)23(38)28(43-14)44-26-19(34)15-13(7-12(30)25(39-2)18(15)33)42-24(26)10-3-5-11(29)6-4-10/h3-7,9,14,16-17,20-23,27-33,35-38H,8H2,1-2H3/t9-,14+,16-,17+,20+,21-,22+,23+,27+,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVLVSUOCXHCMR-FPHOCJSOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

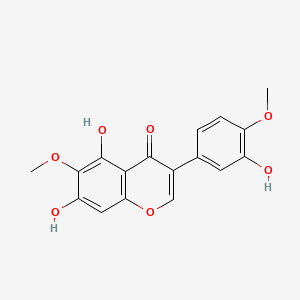
![5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600499.png)
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600502.png)
